molecular formula C10H11NO2 B3021736 2-(Allylamino)benzoic acid CAS No. 57397-97-4

2-(Allylamino)benzoic acid

Cat. No. B3021736
CAS RN: 57397-97-4
M. Wt: 177.2 g/mol
InChI Key: UCVSLLVVIUMRHK-UHFFFAOYSA-N
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Description

2-(Allylamino)benzoic acid is a chemical compound with the CAS Number 57397-97-4 and a linear formula of C10 H11 N O2 . It has a molecular weight of 177.2 and is typically stored at room temperature . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 2-(Allylamino)benzoic acid is 1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) . This indicates the presence of an allyl group (C3H5-) attached to an amino group (NH2), which is further attached to a benzoic acid molecule (C7H6O2).


Physical And Chemical Properties Analysis

2-(Allylamino)benzoic acid is a solid at room temperature . It has a molecular weight of 177.2 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives of 2-(allylamino)benzoic acid have been explored in pharmaceutical research. For instance, 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs were studied for their potency as inhibitors of adenovirus replication, demonstrating the potential therapeutic applications of these compounds (Öberg et al., 2012).

Mass Spectral Analysis

2-(Alkylamino)benzoic acid derivatives, closely related to 2-(allylamino)benzoic acid, have been investigated using electron impact mass spectrometry. This research provides insight into the fragmentation pathways and possible rearrangements in these compounds, contributing to the understanding of their behavior under specific conditions (Barbuch & Peet, 1988).

Copper(II) Complexes with Amide Group Ligands

Copper(II) complexes with 2-(allylamino)benzoic acid and related compounds have been synthesized and characterized. These studies are significant in the context of coordination chemistry and may have implications in catalysis and materials science (Ravindar et al., 1985).

Benzoic Acid in Foods and Additives

While directly not about 2-(allylamino)benzoic acid, studies on benzoic acid and its derivatives, including their occurrence as naturally present compounds in foods and as additives, provide a broader context to understand the applications and implications of these chemical structures (del Olmo et al., 2017).

Thermodynamic Study of Benzoic Acid and Derivatives

The phase behavior of benzoic acid and chlorobenzoic acids, including derivatives similar to 2-(allylamino)benzoic acid, has been modeled using statistical theory. This research is crucial for understanding the solubility and stability of these compounds, particularly in pharmaceutical applications (Reschke et al., 2016).

Chromogenic and Fluorogenic Anion Host

Studies have shown that 4-(N,N-dimethylamino)benzoic acid, a compound structurally related to 2-(allylamino)benzoic acid, can be used as a chromogenic and fluorogenic anion host. This highlights potential applications in anion recognition and sensor technologies (Hou & Kobiro, 2006).

Ortho-C-H Allylation of Benzoic Acids

Research into the ortho-C-H functionalization of benzoic acids, including derivatives of 2-(allylamino)benzoic acid, has been conducted. This work is significant in organic synthesis, particularly for the regiospecific introduction of allyl residues to benzoic acids (Trita et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 2-(Allylamino)benzoic acid can be found online . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing inhalation or ingestion .

properties

IUPAC Name

2-(prop-2-enylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSLLVVIUMRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364525
Record name 2-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)benzoic acid

CAS RN

168180-19-6
Record name 2-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hikawa, Y Yokoyama - The Journal of Organic Chemistry, 2011 - ACS Publications
Palladium-catalyzed N-allylation of anthranilic acids 1a–j with allyl alcohol 2a in the presence of Pd(OAc) 2 , sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) in THF–H 2 O at …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
SP Swain, SP Rout - Manipal Journal of Pharmaceutical …, 2015 - impressions.manipal.edu
Oxazepines and its bioisosteres are potent antipsychotic, anticancer agents, and heat shock protein 90 inhibitors. A new method for the synthesis of 2, 3-dihydrobenzo [e][1, 4] oxazepin-…
Number of citations: 3 impressions.manipal.edu
Y Wang, M Zhang, S Cao, H Lin, M Gao… - Synthetic …, 2012 - Taylor & Francis
Heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate under solvent-free conditions generated 1-substituted 4(1H)-quinazolinones in 73−99…
AR Norman, MN Yousif, CSP McErlean - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A photoredox-catalyzed method for the indirect generation of acyl radicals from stable thioesters is described. The process is applicable to both aromatic and aliphatic substrates, and …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk

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